1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

tautomerism structural biology fragment-based drug discovery

Procurement of the N1-unsubstituted parent scaffold introduces 1H/2H tautomeric ambiguity that complicates crystallographic hit validation and biological assay reproducibility. 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1888880-06-5) eliminates this heterogeneity through irreversible N1-ethylation, locking the system into the thermodynamically favored 1H-tautomer. Key advantages for lead discovery programs: • Single-species occupancy in protein binding sites ensures unambiguous electron density interpretation in fragment screening. • C5 primary amine handle enables amide coupling, reductive amination, or Buchwald-Hartwig arylation for parallel SAR library synthesis targeting PIM-1, PDE4, or A1 adenosine receptors. • Fragment-like profile (MW 162.19, XLogP 0.5, TPSA 56.7 Ų, 1 HBD) meets rule-of-three criteria for oral drug fragment libraries. Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13175480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C=C2C=N1)N
InChIInChI=1S/C8H10N4/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2,9H2,1H3
InChIKeyBPVMADXDKIDVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine – Scaffold Identity and Baseline Properties


1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1888880-06-5) is a bicyclic heteroaromatic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry with more than 300,000 described representatives and over 2,400 patents [1]. The molecule features a fused pyrazole–pyridine ring system bearing a C5 primary amine (–NH₂) and an N1 ethyl substituent. Its calculated physicochemical profile—molecular weight 162.19 g·mol⁻¹, XLogP 0.5, topological polar surface area (TPSA) 56.7 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [2]—places it in a favourable fragment-like space for lead discovery and scaffold elaboration [3]. The compound is commercially available from multiple suppliers (e.g., Enamine, Leyan) at purities typically ≥95% [2].

Tautomer-locked fragment – N1-ethyl locks scaffold into the 1H-tautomer, eliminating 1H/2H heterogeneity for crystallographic and assay consistency.
Fragment-like property space – MW 162, TPSA 56.7 Ų, single HBD align with rule-of-three guidelines for lead discovery screens.
Validated scaffold class – N1-ethyl-5-amino pyrazolopyridines appear in kinase and PDE4 inhibitor programmes (class-level evidence).

Why 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine Cannot Be Interchanged with Other Pyrazolopyridine Analogs


Within the pyrazolo[3,4-b]pyridin-5-amine class, N1 substitution is not a passive physicochemical decoration; it determines the tautomeric identity of the scaffold. The unsubstituted parent (1H-pyrazolo[3,4-b]pyridin-5-amine) exists as an equilibrium mixture of 1H and 2H tautomers, with the 1H form thermodynamically favoured by 37.03 kJ·mol⁻¹ (AM1 calculations) [1]. This equilibrium introduces structural ambiguity in both biological assays and crystallisation experiments. N1-alkylation with an ethyl group (as in the target compound) permanently locks the ring system into the more stable and biologically validated 1H-tautomer [1][2], thereby removing tautomer-related heterogeneity. Furthermore, the N1 ethyl substituent alters the hydrogen bond donor count (1 vs. 2 for the unsubstituted parent ), TPSA (56.7 vs. 67.6 Ų [3]), and rotatable bond count (1 vs. 0 [3]), collectively shifting the permeability and solubility profile in a quantifiable manner. These parameters are not fine-tuneable after procurement; selecting the wrong N1-substituted variant precludes data reproducibility across biological or crystallographic experiments.

Target (N1-ethyl)
Constitutionally locked 1H-tautomer; single HBD; TPSA 56.7 Ų.
Alternative (unsubstituted parent)
1H/2H tautomeric equilibrium; HBD=2; TPSA 67.6 Ų. Tautomeric ambiguity may shift binding assay reproducibility and crystal packing.
Target
Rotatable bond count = 1; single ethyl torsion enables limited conformational sampling.
Alternative (N1-H analog)
Zero rotatable bonds; rigid core may limit solubility and fragment growth vectors. Permeability and solubility profiles may not transfer directly.

1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine – Evidence of Differentiation Against Closest Analogs


Tautomeric Lock via N1-Ethyl Substitution

The unsubstituted parent compound (1H-pyrazolo[3,4-b]pyridin-5-amine, CAS 942185-01-5) populates both 1H and 2H tautomeric states. AM1 semi-empirical calculations demonstrate that the 1H-tautomer is 37.03 kJ·mol⁻¹ (~8.85 kcal·mol⁻¹) more stable than the 2H form, yet the equilibrium remains dynamic in solution [1]. The target compound, by virtue of N1 ethylation, is constitutionally locked as the 1H-tautomer; no 2H population is possible [1][2]. This eliminates tautomer-dependent variability in binding assays and crystal structures.

Tautomeric Lock
Head-to-head
1H-tautomer exclusively locked (ΔG 37.03 kJ·mol⁻¹ stabilization vs. 2H form; AM1).
Removes tautomeric heterogeneity for consistent SAR and crystallography.
Comparative data from semi-empirical calculations; experimental validation recommended.
tautomerism structural biology fragment-based drug discovery crystallography

Hydrogen Bond Donor Count Reduction

The target compound's N1-ethyl group replaces the ionisable N1–H proton present in the unsubstituted parent, reducing the hydrogen bond donor (HBD) count from 2 to 1 [1]. Lower HBD count correlates with improved passive membrane permeability in empirical ADME datasets [2]. This single-donor profile also aligns with the 'rule of three' guidelines for fragment-based screening where HBD ≤ 3 is recommended [3].

HBD Count Reduction
Head-to-head
HBD = 1 (vs. 2 for unsubstituted parent).
Supports improved passive permeability potential; aligns with fragment rule-of-three (HBD ≤3).
Calculated value; experimental permeability data not available.
physicochemical profiling ADME prediction lead-likeness fragment screening

Topological Polar Surface Area Differentiation

N1 ethylation reduces the topological polar surface area (TPSA) from 67.59 Ų (unsubstituted parent) to 56.7 Ų (target compound) [1]. TPSA values below 60 Ų are empirically associated with good oral absorption in humans, while values between 60–140 Ų generally predict moderate absorption [2]. The 11 Ų reduction crosses this empirical threshold in a meaningful direction.

TPSA Differentiation
Head-to-head
TPSA 56.7 Ų (Δ –10.9 Ų vs. unsubstituted parent).
Crosses empirical 60 Ų threshold for good oral absorption prediction.
TPSA threshold derived from Palm et al. (1997); property context only.
ADME polar surface area oral bioavailability property-based design

Rotatable Bond Introduction and Scaffold Elaboration Potential

The target compound introduces a single rotatable bond (the N1–CH₂CH₃ torsion) compared to zero in the unsubstituted parent [1]. This modest increase in conformational freedom can improve aqueous solubility through disruption of crystal packing while remaining well within the fragment-like guideline of ≤3 rotatable bonds [2]. The ethyl group also serves as a chemical handle for further N1-directed elaboration (e.g., to longer alkyl chains or functionalised tethers found in bioactive pyrazolopyridine derivatives such as Cartazolate [3]).

Rotatable Bond Gain
Head-to-head
Rotatable bonds = 1 (vs. 0 for unsubstituted parent).
Balances pre-organisation with solubility and growth-vector flexibility.
Ethyl group also enables N1-directed library elaboration.
conformational analysis ligand efficiency fragment growth vectors molecular complexity

Class-Level Kinase and PDE4 Inhibitor Scaffold Validation

While no direct biological data for the exact target compound are publicly available, the broader pyrazolo[3,4-b]pyridin-5-amine scaffold class has been extensively validated. Pyrazolo[3,4-b]pyridine derivatives bearing N1-alkyl and C5-amino groups have yielded potent PIM-1 kinase inhibitors (e.g., compound 19, IC₅₀ = 26 nM vs. 5-FU IC₅₀ = 17 nM in MCF-7 cells [1]) and selective PDE4 inhibitors (e.g., pyrazolopyridine 20a showing potent PDE4 inhibition with favourable rat PK for oral dosing [2]). The N1-ethyl substitution pattern is conserved in clinically studied agents such as Cartazolate (a pyrazolo[3,4-b]pyridine-5-carboxylate with anxiolytic activity [3]) and EPPA-1 (a PDE4 inhibitor [4]), confirming that the N1-ethyl-5-amino substitution vector is a validated entry point into biologically active chemical space.

Class-Level Validation
Class-level
Pyrazolo[3,4-b]pyridine scaffold validated in PIM-1 (IC₅₀ 26 nM) and PDE4 inhibitor series; Cartazolate, EPPA-1 share N1-ethyl pattern.
Class-level inference supports hit-finding relevance; no direct target data for this exact compound.
Data to verify; elaborated derivatives, not the building block itself.
kinase inhibition phosphodiesterase PIM-1 PDE4 scaffold validation

1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine – Application Scenarios for Scientific Procurement


Fragment-Based Lead Discovery with Tautomerically Homogeneous Starting Points

In fragment-based drug discovery (FBDD), chemical homogeneity of the screening library is paramount. The target compound, locked in the 1H-tautomer by N1-ethylation, eliminates the 1H/2H tautomeric ambiguity that complicates hit validation with the unsubstituted parent scaffold [1][2]. Fragment screening libraries demanding single-species occupancy in protein binding sites benefit from this constitutional homogeneity, as crystallographic electron density interpretation is unambiguous. The compound's TPSA of 56.7 Ų and single HBD also align with fragment 'rule of three' criteria [3], making it suitable for primary fragment screens targeting oral drug profiles.

Scaffold Elaboration for Kinase and Phosphodiesterase Programmes

The N1-ethyl-5-amino substitution vector is conserved in multiple bioactive chemotypes across kinase and PDE target families. The C5 primary amine serves as a versatile synthetic handle for amide coupling, reductive amination, or Buchwald–Hartwig arylation, while the N1-ethyl group preserves the pharmacophoric N-alkyl pattern found in PDE4 inhibitors such as EPPA-1 and the clinical candidate Cartazolate [1][2][3]. The target compound is therefore an ideal starting material for parallel library synthesis aimed at PIM-1, PDE4, or A1 adenosine receptor programmes where N1-alkyl substitution has been validated [4].

Biophysical Assay and Crystallographic Studies

For biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein X-ray crystallography, the target compound's 1 HBD count and moderate TPSA (56.7 Ų) predict improved aqueous solubility relative to more polar, multi-donor analogs [1][2]. The single rotatable bond (N1 ethyl) provides a discrete conformational degree of freedom that can facilitate induced-fit binding without the entropic penalty of highly flexible fragments. The absence of halogen substituents (cf. 4-chloro analogs) also avoids potential halogen-bond-mediated crystal packing artefacts that can complicate crystallographic refinement [3].

Medicinal Chemistry Building Block Procurement for SAR Expansion

The target compound is commercially available at ≥95% purity from multiple suppliers including Enamine and Leyan [1][2], with catalogues listing quantities from 50 mg to 5 g. Its molecular weight (162.19 g·mol⁻¹) and balanced LogP (XLogP = 0.5) place it in an attractive fragment-like property space for hit-to-lead optimisation. Procurement of the N1-ethyl variant rather than the N1-unsubstituted or N1-methyl analogs ensures that any SAR derived from C5 elaboration is directly transferable to the N1-ethyl-containing lead series, avoiding the need for late-stage re-synthesis when N1-ethyl substitution is found to be optimal in downstream candidates [3][4].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Tautomerically homogeneous fragment library member
Crystallographic electron density consistency; rule-of-three alignment
Kinase / PDE inhibitor programmes
N1-ethyl-5-amino substitution vector matching validated pharmacophores
C5 amine derivatisation; target engagement assay context
Biophysical assay & crystallography
Low HBD count, moderate TPSA, absence of heavy halogens
Aqueous solubility assessment; absence of halogen-mediated packing artefacts
Medicinal chemistry SAR expansion
Commercial availability (≥95%); fragment-like MW and LogP
Consistent N1-ethyl substitution across lead series; batch reproducibility
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